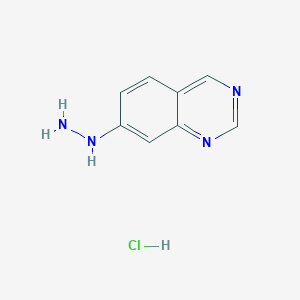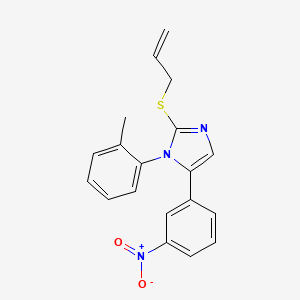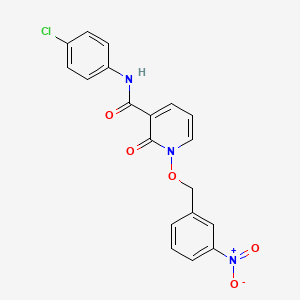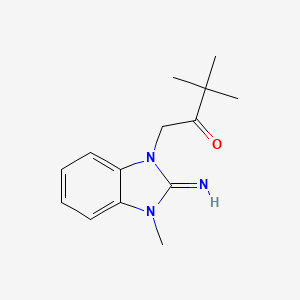
7-Hydrazinylquinazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydrazinylquinazoline hydrochloride is a compound with the molecular weight of 196.64 . It is a pale brown powder and is used in scientific research.
Synthesis Analysis
The synthesis of hydrazones, quinazolines, and Schiff bases is achieved by combining suitable aldehydes with four hydrazides . The mechanochemical approach is generally a better choice for the quinazolines .Molecular Structure Analysis
The InChI code for 7-Hydrazinylquinazoline hydrochloride is1S/C8H8N4.ClH/c9-12-7-2-1-6-4-10-5-11-8 (6)3-7;/h1-5,12H,9H2;1H . This code represents the molecular structure of the compound. Chemical Reactions Analysis
4-Hydrazinoquinazoline has been used as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS . This suggests that 7-Hydrazinylquinazoline hydrochloride may have similar properties and could be used in similar chemical reactions.Physical And Chemical Properties Analysis
7-Hydrazinylquinazoline hydrochloride is a pale brown powder . It should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Quinazoline derivatives, which include 7-Hydrazinylquinazoline, have been reported to exhibit promising antimicrobial properties . This suggests that 7-Hydrazinylquinazoline hydrochloride could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
Quinazoline and quinazolinone derivatives have been found to exhibit anti-inflammatory activity . Therefore, 7-Hydrazinylquinazoline hydrochloride could potentially be used in the development of new anti-inflammatory drugs.
Anticonvulsant Activity
Quinazoline derivatives have also been found to exhibit anticonvulsant activity . This suggests that 7-Hydrazinylquinazoline hydrochloride could potentially be used in the development of new anticonvulsant drugs.
Anticancer Activity
Quinazoline derivatives have been found to exhibit anticancer activity . Therefore, 7-Hydrazinylquinazoline hydrochloride could potentially be used in the development of new anticancer drugs.
Anti-HIV Activity
Quinazoline derivatives have been found to exhibit anti-HIV activity . This suggests that 7-Hydrazinylquinazoline hydrochloride could potentially be used in the development of new anti-HIV drugs.
Analgesic Activity
Quinazoline derivatives have been found to exhibit analgesic activity . Therefore, 7-Hydrazinylquinazoline hydrochloride could potentially be used in the development of new analgesic drugs.
Mecanismo De Acción
Target of Action
More research is needed to identify its specific targets and their roles .
Mode of Action
It’s worth noting that quinazoline derivatives have been found to exhibit a wide range of biopharmaceutical activities .
Biochemical Pathways
Quinazoline and quinazolinone derivatives, which are structurally related to 7-Hydrazinylquinazoline hydrochloride, have been reported to influence a variety of biological pathways
Pharmacokinetics
Its molecular weight is 196.64 , which suggests that it may have suitable properties for absorption and distribution.
Result of Action
The molecular and cellular effects of 7-Hydrazinylquinazoline hydrochloride’s action are not well-documented. It’s important to note that the effects of a compound at the molecular and cellular level can vary widely depending on the specific targets and pathways it affects. More research is needed to understand the specific effects of 7-Hydrazinylquinazoline hydrochloride .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+351+338) .
Propiedades
IUPAC Name |
quinazolin-7-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-12-7-2-1-6-4-10-5-11-8(6)3-7;/h1-5,12H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUCFCNEAYJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2484124.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)


![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)


![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)

![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)